6a-Fluoro-16a-Hydroxyprednisolone

Description

Historical Context of Synthetic Fluorinated Corticosteroid Development

The journey into synthetic corticosteroids began with the isolation of steroidal hormones from the adrenal cortex in the 1930s and their synthesis a decade later. uws.ac.uk The first clinical evidence that an extract from animal adrenal tissue could counteract human adrenal failure was demonstrated in 1930. nih.gov By 1940, it was understood that these steroids fell into two categories: those affecting sodium and fluid retention and those with anti-inflammatory properties. nih.govclinexprheumatol.org A pivotal moment came in 1948 when cortisone (B1669442) was first used to treat a patient with rheumatoid arthritis, heralding the "cortisone era". clinexprheumatol.orgnih.gov This event, coupled with the first practical synthesis of cortisone, spurred intensive research to create new analogs. nih.gov

The initial use of natural glucocorticoids like cortisone and hydrocortisone (B1673445) was hampered by significant side effects. uws.ac.ukresearchgate.net This stimulated a major effort to develop synthetic analogs with an improved therapeutic index, separating the desired anti-inflammatory effects from unwanted metabolic and mineralocorticoid activities. nih.govresearchgate.net Between 1954 and 1958, six new synthetic steroids were introduced for systemic anti-inflammatory therapy. nih.govclinexprheumatol.org

A significant breakthrough in this endeavor was the introduction of a fluorine atom into the corticosteroid structure. In the mid-1950s, researchers discovered that adding a fluorine atom at the 9α-position of hydrocortisone dramatically increased its anti-inflammatory and glucocorticoid activity. nih.gov This discovery led to the development of a wide range of fluorinated corticosteroids. drugbank.comwikipedia.org For instance, the introduction of a fluorine atom at the 6α-position was also explored, leading to compounds like flurandrenolide. nih.gov The synthesis of 6α-fluorinated corticosteroids proved to be a challenge, with early methods often relying on hazardous reagents and resulting in mixtures of isomers that required separation. google.com The development of more stereoselective synthesis routes was a key focus of subsequent research. google.com These structural modifications, including fluorination, aimed to enhance potency and alter the pharmacokinetic profile of the drugs. nih.gov

Significance of 16α-Hydroxylation in Glucocorticoid Research

The introduction of a hydroxyl group at the 16α-position of the steroid nucleus is another critical modification that has been extensively studied in glucocorticoid research. This structural change can significantly alter the biological activity and metabolic fate of the steroid molecule. researchgate.net

One of the primary motivations for exploring 16α-hydroxylation was to reduce or eliminate the undesirable mineralocorticoid effects (salt and water retention) associated with early corticosteroids. nih.gov The synthesis of compounds like 16α-hydroxy-19-norhydrocortisone was part of this effort. acs.org For example, the development of triamcinolone (B434), which is 9α-fluoro-16α-hydroxyprednisolone, demonstrated that the 16α-hydroxy group could abolish the salt-retaining properties of 9α-fluorinated steroids.

Furthermore, 16α-hydroxylation plays a significant role in the metabolism of endogenous and synthetic steroids. Cytochrome P450 enzymes are responsible for the hydroxylation of steroids at various positions, and this can dramatically change their polarity, biological activity, and toxicity. asm.org Specifically, CYP2C11 in rats is a key enzyme for steroid 16α-hydroxylation. nih.gov The presence of a 16α-hydroxy group can influence how the steroid binds to its receptor and how it is subsequently metabolized and cleared from the body. nih.gov Research has shown that 16α-hydroxylated steroids can have their own distinct biological effects; for instance, 16α-hydroxyestrone has been studied for its estrogenic activity and potential role in cell proliferation. nih.govnih.gov The ability to introduce this functional group, either through chemical synthesis or biotechnological methods using microorganisms like Streptomyces roseochromogenes, has been a valuable tool for creating new therapeutic agents. nih.govnih.govmdpi.com

The combination of 16α-hydroxylation with other modifications, such as the introduction of a 16α-methyl group, led to another new class of potent anti-inflammatory steroids with minimal salt retention. nih.govacs.org This demonstrates the modular nature of steroid design, where specific structural changes are made to fine-tune the pharmacological profile.

Overview of Current Research Trajectories for 6α-Fluoro-16α-Hydroxyprednisolone

Current research involving structures related to 6α-fluoro-16α-hydroxyprednisolone is focused on synthesizing new derivatives with improved therapeutic indices and exploring their biological activities. The synthesis of potent cortical hormones often involves combining multiple structural modifications. For example, research has been conducted on the synthesis of 6α,9α-difluoro-16α-hydroxyprednisolone and its acetonide, which represents a more complex fluorination pattern. acs.org

A significant area of investigation is the development of new 16α,17α-acetal derivatives. By reacting 6α-fluoro-16α-hydroxycortisol with aldehydes, researchers have synthesized new compounds with high affinity for the glucocorticoid receptor. nih.gov These studies aim to modify the pharmacokinetics of the steroid to create drugs with a better therapeutic profile, particularly for treating inflammatory diseases of mucous membranes, such as those in the intestinal and respiratory tracts. nih.gov The stereochemistry at the acetal (B89532) linkage (C-22) has been shown to be crucial for both receptor binding and the rate of biotransformation. nih.gov

Biotechnological approaches are also being explored for the synthesis of hydroxylated and dehydrogenated steroids. For instance, the coupling of different microorganisms, such as Arthrobacter simplex and Streptomyces roseochromogenes, has been investigated to produce 16α-hydroxyprednisolone from hydrocortisone. nih.govmdpi.com Such methods offer potential for more efficient and environmentally friendly synthesis routes compared to traditional chemical methods.

The overarching goal of this research is to create glucocorticoids where the potent anti-inflammatory effects are separated from adverse systemic effects. nih.gov By fine-tuning the structure through modifications like 6α-fluorination and 16α-hydroxylation, and by creating derivatives such as acetals, scientists continue to explore new chemical entities with potentially superior therapeutic properties.

Interactive Data Tables

Key Historical Developments in Synthetic Corticosteroids

| Year/Period | Development | Significance |

| 1930 | First clinical use of adrenal extract | Demonstrated potential for treating adrenal failure. nih.gov |

| 1948 | First use of cortisone for rheumatoid arthritis | Ushered in the "cortisone era" of anti-inflammatory therapy. clinexprheumatol.orgnih.gov |

| 1954-1958 | Introduction of six synthetic steroids | Expanded the therapeutic options beyond natural hormones. nih.govclinexprheumatol.org |

| Mid-1950s | Discovery of 9α-fluorination | Dramatically increased anti-inflammatory potency. nih.gov |

Impact of Structural Modifications on Corticosteroid Activity

| Modification | Effect | Example Compound(s) |

| 9α-Fluorination | Increased anti-inflammatory and glucocorticoid activity. nih.gov | Fludrocortisone |

| 6α-Fluorination | Enhanced potency. nih.gov | Flurandrenolide |

| 16α-Hydroxylation | Reduced or eliminated mineralocorticoid (salt-retaining) effects. nih.gov | Triamcinolone |

| 16α-Methylation | Increased anti-inflammatory potency with minimal salt retention. nih.gov | Dexamethasone (B1670325) |

| Δ1-double bond | Increased potency with reduced salt-retaining activity. nih.gov | Prednisolone (B192156) |

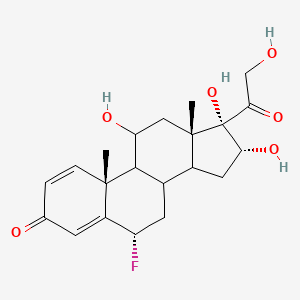

Structure

3D Structure

Properties

IUPAC Name |

(6S,10R,13S,16R,17S)-6-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FO6/c1-19-4-3-10(24)5-13(19)14(22)6-11-12-7-16(26)21(28,17(27)9-23)20(12,2)8-15(25)18(11)19/h3-5,11-12,14-16,18,23,25-26,28H,6-9H2,1-2H3/t11?,12?,14-,15?,16+,18?,19-,20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGYFBGWHJHTPU-LEQUGDKYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CC(C2(C(=O)CO)O)O)CC(C4=CC(=O)C=CC34C)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(C3C(C1C[C@H]([C@@]2(C(=O)CO)O)O)C[C@@H](C4=CC(=O)C=C[C@]34C)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Structural Modifications of 6α Fluoro 16α Hydroxyprednisolone Analogues

Impact of Fluorine Substitution at C-6 and C-9 Positions on Steroid Activity

The introduction of fluorine atoms at specific positions on the steroid backbone has been a cornerstone of synthetic corticosteroid development, significantly enhancing their anti-inflammatory potency.

Fluorination at the C-6 and C-9 positions, in particular, has been shown to greatly increase the specificity of corticosteroids for the glucocorticoid receptor. researchgate.net Many of the more potent glucocorticoids are fluorinated at either the C-6 or C-9 position, and some at both. researchgate.net The 6α-fluoro substitution, as seen in 6α-fluoro-16α-hydroxyprednisolone, is a key modification that enhances glucocorticoid activity. The introduction of a fluorine atom at the 6-position can lead to a significant increase in potency. nih.gov For instance, the 6α-fluoro isomer is generally the more pharmacologically active form compared to the 6β-isomer. nih.gov

Simultaneous halogenation at both the C-6 and C-9 positions can result in the highest potency. researchgate.net Difluprednate, a synthetic prednisolone (B192156) derivative, features fluorine moieties at both the C-6 and C-9 positions, contributing to its very high potency. researchgate.net It is important to note that it is not merely the presence of the halogen, but its specific position and nature that dictates the potency and potential toxicity of the corticosteroid. researchgate.net

The enhanced potency due to fluorination is attributed to several factors. The high electronegativity of fluorine can alter the electronic environment of the steroid nucleus, influencing its interaction with the glucocorticoid receptor. nih.gov Additionally, the C-F bond is stronger than the C-H bond, which can increase the metabolic stability of the molecule. tandfonline.com

Role of the 16α-Hydroxyl Group in Modulating Glucocorticoid Potency and Selectivity

The presence and orientation of a hydroxyl group at the 16α-position of the steroid D-ring play a crucial role in modulating the biological activity of corticosteroids. The introduction of a 16α-hydroxyl group can significantly influence both glucocorticoid and mineralocorticoid potency.

In the case of 6α-fluoro-16α-hydroxyprednisolone, the 16α-hydroxyl group is a key structural feature. This modification can lead to a desirable separation of glucocorticoid and mineralocorticoid effects, often reducing the sodium-retaining properties associated with some corticosteroids.

The 16α-hydroxyl group can influence the conformation of the D-ring and the adjacent C-17 side chain, which are critical for receptor binding and activation. While the 17α-hydroxyl group is considered essential for glucocorticoid activity, modifications at the 16α-position can fine-tune this activity. researchgate.net

Structure-Activity Relationships of 16α,17α-Acetals and Other Derivatizations

To further enhance the therapeutic properties of corticosteroids, various derivatizations have been explored, with a particular focus on the 16α and 17α hydroxyl groups. The formation of 16α,17α-acetals, also known as ketals, is a common strategy to increase the lipophilicity and, consequently, the potency of topical corticosteroids.

The addition of an acetonide group, for instance, enhances penetrability and percutaneous absorption. researchgate.net This modification involves reacting the 16α,17α-diol with a ketone or aldehyde to form a cyclic acetal (B89532). The resulting derivative often exhibits increased affinity for the glucocorticoid receptor and enhanced anti-inflammatory activity.

Beyond acetal formation, other derivatizations such as esterification at the C-17 or C-21 positions are also employed to improve the pharmacological profile. Esterification can increase lipophilicity, leading to better absorption and higher potency. researchgate.net For example, replacing the 17-hydroxyl group with a butyric acid ester can enhance a steroid's anti-inflammatory activity. researchgate.net

Rational Design and Lead Optimization in Steroid Drug Discovery

The development of potent and selective steroid-based drugs like 6α-fluoro-16α-hydroxyprednisolone is a testament to the power of rational drug design and lead optimization. parssilico.com This approach involves a systematic process of identifying and refining lead compounds to enhance their desired pharmacological properties while minimizing undesirable effects. parssilico.comdanaher.com

Targeted chemical modifications are at the heart of steroid drug discovery, aiming to improve efficacy, selectivity, and pharmacokinetic properties. nih.gov This involves the strategic addition or alteration of functional groups on the steroid scaffold. danaher.com

Key strategies include:

Halogenation: As discussed, introducing fluorine at the C-6 and C-9 positions significantly increases anti-inflammatory potency. researchgate.net

Hydroxylation: The addition of hydroxyl groups, such as the 16α-hydroxyl, can modulate the balance between glucocorticoid and mineralocorticoid activity. rsc.org

Esterification and Acetal Formation: These modifications at the C-16, C-17, and C-21 positions are used to enhance lipophilicity, receptor affinity, and skin penetration for topical applications. researchgate.netrsc.org

Modifications to the C-17 Side Chain: Altering the C-17 side chain can have a profound impact on potency. For instance, replacing a C-17α hydroxyl group with a furoate ester can dramatically increase glucocorticoid potency. nih.govresearchgate.net

These modifications are guided by an understanding of the SAR, allowing medicinal chemists to design molecules with improved therapeutic indices. parssilico.com The goal is to create compounds with enhanced "drug-likeness," which encompasses properties like solubility, metabolic stability, and bioavailability. danaher.com

In recent years, computational methods have become indispensable tools in steroid drug discovery, accelerating the process of SAR elucidation and enabling predictive modeling. nih.govacs.org These approaches can be broadly categorized into ligand-based and structure-based methods. nih.govacs.org

Ligand-Based Methods: These techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling, analyze a series of compounds with known activities to derive mathematical models that correlate structural features with biological activity. beilstein-journals.org These models can then be used to predict the activity of novel, untested compounds. Pharmacophore modeling, another ligand-based approach, identifies the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov

Structure-Based Methods: When the three-dimensional structure of the target receptor is known, structure-based methods like molecular docking can be employed. beilstein-journals.org Docking simulations predict the preferred binding orientation of a ligand to its receptor, providing insights into the key interactions that drive binding affinity. beilstein-journals.org Molecular dynamics simulations can further explore the dynamic nature of the ligand-receptor complex, offering a more detailed understanding of the binding process. nih.gov

These computational tools allow for the virtual screening of large compound libraries, prioritizing molecules for synthesis and biological testing. nih.gov By providing a molecular-level understanding of steroid-receptor interactions, these methods guide the rational design of more potent and selective drug candidates, ultimately saving time and resources in the drug discovery pipeline. nih.gov

Molecular and Cellular Mechanisms of Action of 6α Fluoro 16α Hydroxyprednisolone

Glucocorticoid Receptor (GR) Binding Characteristics and Activation Kinetics

The biological activity of 6α-fluoro-16α-hydroxyprednisolone is initiated by its binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. mdpi.comnih.gov Upon binding, the GR undergoes a conformational change, dissociates from a complex of chaperone proteins, and translocates from the cytoplasm to the nucleus. nih.govnih.gov In the nucleus, the ligand-activated GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription. mdpi.com

The binding affinity of a glucocorticoid to the GR is a critical determinant of its potency. Structural modifications to the steroid nucleus, such as fluorination, can significantly influence this affinity. For instance, the introduction of a 9α-fluoro atom has been shown to have varying effects on the binding affinity of different glucocorticoid derivatives. nih.gov While it can enhance the activity of some steroids, in others it may slightly decrease binding affinity. nih.gov Nevertheless, fluorinated compounds often exhibit greater activity compared to non-fluorinated counterparts like dexamethasone (B1670325). nih.gov

The activation kinetics of the GR, following ligand binding, involve a dynamic process of receptor dimerization, nuclear import, and interaction with co-regulator proteins. nih.govnih.gov This intricate process allows for a finely tuned regulation of gene expression in response to varying concentrations of the glucocorticoid.

Table 1: Factors Influencing Glucocorticoid Receptor (GR) Binding and Activation

| Factor | Description | Reference |

| Ligand Binding | The initial and essential step for GR activation. The chemical structure of the glucocorticoid determines its binding affinity and specificity. | nih.govnih.gov |

| Structural Modifications | Alterations to the steroid's core structure, such as fluorination, can significantly impact its binding affinity and overall potency. | nih.gov |

| Conformational Change | Upon ligand binding, the GR undergoes a significant change in its three-dimensional shape, which is crucial for its subsequent actions. | nih.gov |

| Dissociation from Chaperones | In its inactive state, the GR is bound to a complex of heat shock proteins. Ligand binding triggers the release from these chaperones. | nih.gov |

| Nuclear Translocation | Once activated, the GR-ligand complex moves from the cell's cytoplasm into the nucleus, where it can interact with DNA. | nih.govnih.gov |

| DNA Binding (GREs) | The activated GR binds to specific DNA sequences called glucocorticoid response elements (GREs) to regulate gene transcription. | mdpi.com |

| Dimerization | Activated GR molecules can pair up (dimerize), which can influence their DNA binding and transcriptional regulatory activities. | nih.gov |

| Co-regulator Interaction | The GR-DNA complex recruits other proteins, known as co-activators or co-repressors, to fine-tune the level of gene expression. | nih.gov |

Mineralocorticoid Receptor (MR) Interaction and Selectivity Considerations

In addition to the GR, glucocorticoids can also interact with the mineralocorticoid receptor (MR), another member of the nuclear receptor superfamily. mdpi.comnih.gov Both receptors can be co-localized within the same neurons and play distinct but complementary roles in regulating physiological processes. nih.govnih.gov The relative binding affinity of a steroid for the GR versus the MR determines its selectivity and the balance of its glucocorticoid and mineralocorticoid effects.

Generally, synthetic glucocorticoids like dexamethasone exhibit a higher affinity for the GR than for the MR. nih.gov This selectivity is crucial, as activation of the MR is primarily associated with the regulation of electrolyte and water balance. In certain tissues, the enzyme 11β-hydroxysteroid dehydrogenase type II metabolizes cortisol to the inactive cortisone (B1669442), which has a low affinity for the MR, thereby conferring aldosterone (B195564) selectivity in those tissues. monash.edu However, in other tissues where this enzyme is not present, cortisol can act as a primary ligand for the MR. monash.edu The balance of MR and GR activation is thought to be critical for maintaining a healthy stress response. nih.gov

Downstream Signaling Pathways and Gene Expression Modulation

The binding of 6α-fluoro-16α-hydroxyprednisolone to the GR initiates a cascade of downstream signaling events that ultimately lead to changes in gene expression. frontiersin.org The activated GR can modulate gene transcription through several mechanisms:

Transactivation: The GR-ligand complex binds directly to GREs to increase the transcription of target genes. This is a key mechanism for the anti-inflammatory effects of glucocorticoids, leading to the production of anti-inflammatory proteins. mdpi.com

Transrepression: The GR can also repress the transcription of pro-inflammatory genes. This often occurs through protein-protein interactions, where the GR interferes with the activity of other transcription factors, such as NF-κB and AP-1, without directly binding to DNA. nih.govmdpi.com

These genomic effects result in the altered expression of a wide range of genes involved in inflammation, immunity, and metabolism. nih.govnih.gov Studies have identified numerous genes that are either up- or down-regulated by glucocorticoids, providing insights into the molecular basis of their therapeutic effects and potential side effects. nih.gov The specific set of genes regulated can be cell-type specific, leading to diverse physiological responses. nih.gov

Enzymatic Metabolism and Biotransformation Pathways

The biological activity and duration of action of 6α-fluoro-16α-hydroxyprednisolone are influenced by its metabolism and biotransformation within the body. This process involves several key enzyme systems that modify the steroid structure, leading to the formation of metabolites with altered activity.

Role of Hydroxysteroid Dehydrogenases (HSDs) in Steroid Activity Modulation

Hydroxysteroid dehydrogenases (HSDs) are a family of enzymes that play a crucial role in regulating the local concentration and activity of steroid hormones. nih.govnih.gov These enzymes catalyze the interconversion of hydroxyl and keto groups at various positions on the steroid nucleus. nih.gov This enzymatic activity can either activate or inactivate glucocorticoids. For instance, 11β-HSD1 can convert inactive cortisone to active cortisol, amplifying glucocorticoid action in specific tissues. Conversely, 11β-HSD2 inactivates cortisol by converting it to cortisone. monash.edu The expression and activity of different HSD isoforms vary between tissues, providing a mechanism for tissue-specific modulation of glucocorticoid effects.

Involvement of Cytochrome P450 Enzymes in Steroid Biotransformation

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of a wide variety of endogenous and exogenous compounds, including steroids. nih.govnih.gov Several CYP isoforms, particularly those belonging to the CYP3A subfamily, are responsible for the oxidative metabolism of glucocorticoids. frontiersin.orgmedchemexpress.com This biotransformation can lead to the formation of more polar metabolites that are more easily excreted from the body. The specific metabolites formed depend on the structure of the parent steroid and the specific CYP enzymes involved. For example, the formation of 16α-hydroxyprednisolone from budesonide (B1683875) is catalyzed by the CYP3A subfamily. medchemexpress.com The activity of these enzymes can be influenced by genetic polymorphisms and drug-drug interactions, leading to inter-individual variability in glucocorticoid metabolism. frontiersin.org

Identification and Characterization of Metabolic Fate and Biotransformation Products in Preclinical Models

Preclinical studies are essential for identifying the metabolic fate and biotransformation products of new steroid compounds. These studies often utilize in vitro systems, such as liver microsomes, and in vivo animal models to characterize the metabolic pathways. The identification of metabolites is typically achieved using analytical techniques like mass spectrometry. For instance, studies have shown that budesonide is primarily metabolized to 16α-hydroxyprednisolone and 6β-hydroxybudesonide, both of which have significantly lower affinity for the GR compared to the parent compound. nih.gov The regio- and stereospecific hydroxylation of steroids by certain bacterial CYP enzymes, such as CYP154C3, highlights the potential for biocatalytic synthesis of specific steroid metabolites. nih.gov The characterization of these metabolic pathways is crucial for understanding the pharmacokinetic and pharmacodynamic properties of the steroid.

Table 2: Key Enzymes in 6α-Fluoro-16α-Hydroxyprednisolone Metabolism

| Enzyme Family | Specific Enzymes (Examples) | Role in Steroid Metabolism | Reference |

| Hydroxysteroid Dehydrogenases (HSDs) | 11β-HSD1, 11β-HSD2 | Interconversion of active and inactive glucocorticoids, modulating local tissue concentrations. | monash.edunih.govnih.gov |

| Cytochrome P450 (CYP) Enzymes | CYP3A4, CYP3A5 | Oxidative metabolism, leading to the formation of more polar and excretable metabolites. | nih.govfrontiersin.orgmedchemexpress.com |

Preclinical Pharmacological Investigations of 6α Fluoro 16α Hydroxyprednisolone and Its Derivatives

Anti-inflammatory Activity Assessment in Animal Models

The anti-inflammatory properties of 6α-fluoro-16α-hydroxyprednisolone and its derivatives, such as fluocinolone (B42009) acetonide and triamcinolone (B434) acetonide, have been extensively evaluated in various animal models. These synthetic corticosteroids have demonstrated potent anti-inflammatory effects, which are attributed to their ability to modulate complex inflammatory pathways.

Triamcinolone acetonide, a derivative, is recognized for its potent anti-inflammatory and immunomodulating capabilities. medicinenet.com Its mechanism of action involves binding to and activating glucocorticoid receptors, which in turn inhibits the activity of phospholipase A2. medicinenet.com This enzyme is crucial for the release of arachidonic acid, a precursor to inflammatory mediators like prostaglandins (B1171923) and leukotrienes. medicinenet.com Furthermore, it reduces capillary permeability, preventing the leakage of inflammatory cells and proteins to the site of inflammation. medicinenet.com

In a study using a rat model of osteoarthritis, intra-articular injections of triamcinolone acetonide were shown to prevent the formation of osteophytes, which are bony growths that form along joint margins. nih.gov This effect was linked to the compound's ability to influence macrophage activation. nih.govnih.gov Specifically, triamcinolone acetonide was found to induce the differentiation of monocytes towards an anti-inflammatory macrophage phenotype. nih.gov

Animal models have been crucial in screening and confirming the anti-inflammatory activity of these compounds. nih.gov For instance, the mouse ear edema model is a commonly used method to assess the biological action of topically applied corticosteroids. sopharcos.com In one such study, triamcinolone acetonide formulated in ultradeformable vesicles demonstrated a prolonged anti-inflammatory action compared to conventional formulations. sopharcos.com

In horses with experimentally induced acute synovitis, intra-articular injection of triamcinolone acetonide was found to be a potent analgesic and anti-inflammatory agent. avma.org It effectively reduced lameness, edema, and synovial fluid protein concentration. avma.org

The following table summarizes the anti-inflammatory effects of triamcinolone acetonide in different animal models:

| Animal Model | Condition | Key Findings | Reference |

| Rat | Osteoarthritis | Prevented osteophyte formation by promoting anti-inflammatory macrophage differentiation. nih.gov | nih.gov |

| Mouse | Arachidonic acid-induced ear edema | Prolonged anti-inflammatory action when formulated in ultradeformable vesicles. sopharcos.com | sopharcos.com |

| Horse | Lipopolysaccharide-induced acute synovitis | Reduced lameness, edema, and synovial fluid protein concentration. avma.org | avma.org |

Immunomodulatory Effects in Preclinical Settings

The immunomodulatory effects of 6α-fluoro-16α-hydroxyprednisolone and its derivatives are a key aspect of their therapeutic action. These compounds exert their influence by modulating the activity of various immune cells and the production of inflammatory mediators. marleydrug.com

Triamcinolone, for example, is known to have powerful immunosuppressive properties. marleydrug.com It affects the immune system by decreasing the activity of immune cells that drive inflammation and allergic responses. marleydrug.com This is particularly beneficial in conditions where the immune system is overactive. marleydrug.com

In a preclinical study on osteoarthritis in rats, triamcinolone acetonide was shown to strongly enhance the activation of a specific type of macrophage (folate receptor β-positive) that has anti-inflammatory characteristics. nih.gov In vitro experiments further confirmed that triamcinolone acetonide induces monocyte differentiation towards an anti-inflammatory macrophage phenotype (M2). nih.gov

Fluocinolone acetonide has also been investigated for its immunomodulatory potential. In a study using human foam cell cultures, a model for atherosclerosis, fluocinolone acetonide was found to mitigate inflammation. nih.gov It significantly reduced the secretion of inflammatory cytokines such as CD14, M-CSF, MIP-3α, and TNF-α. nih.gov This suggests a direct inhibitory effect on key inflammatory pathways. nih.gov

A comparative study of various corticosteroids revealed that while all possessed high anti-inflammatory activity, their effects on host resistance to infection varied. nih.gov Certain compounds, including a derivative of 9α-fluoro, 16α-hydroxyprednisolone, were found to decrease host resistance to bacterial infections in mice. nih.gov This underscores the complex nature of the immunomodulatory effects of these corticosteroids.

The table below outlines the immunomodulatory effects observed in preclinical studies:

| Compound | Preclinical Model | Key Immunomodulatory Effects | Reference |

| Triamcinolone Acetonide | Rat model of osteoarthritis | Enhanced activation of anti-inflammatory macrophages. nih.gov | nih.gov |

| Fluocinolone Acetonide | Human foam cell cultures | Reduced secretion of inflammatory cytokines (CD14, M-CSF, MIP-3α, TNF-α). nih.gov | nih.gov |

| 9α-fluoro, 16α-hydroxyprednisolone derivative | Mouse model | Decreased host resistance to bacterial infections. nih.gov | nih.gov |

Comparative Pharmacodynamics with Other Synthetic Corticosteroids in Animal Models

The pharmacodynamic properties of 6α-fluoro-16α-hydroxyprednisolone and its derivatives have been compared with other synthetic corticosteroids in various animal models to understand their relative potency and efficacy.

In a study comparing prednisolone-17-ethyl carbonate-21-propionate (a prednisolone (B192156) derivative) with desoximetasone (B1670307) in various animal models, the topical anti-inflammatory potency was found to be similar. nih.gov However, the systemic effects after topical application were weaker for the prednisolone derivative, indicating a better separation of topical and systemic activity. nih.gov

A comparison between fluocinolone acetonide and triamcinolone acetonide for the treatment of oral lichen planus in humans (though not an animal model, it provides relevant comparative data) showed that fluocinolone acetonide was statistically more effective. nih.gov

In a study on canine hypoadrenocorticism, different glucocorticoids were compared. nih.gov Hydrocortisone (B1673445) therapy was associated with a shorter hospitalization time compared to prednisolone. nih.gov Dexamethasone (B1670325) is noted to be 4 to 10 times more potent than prednisolone. nih.gov

A study in mdx mice, a model for Duchenne muscular dystrophy, compared the efficacy of prednisolone, deflazacort, and vamorolone. researchgate.net All three corticosteroids showed efficacy but also induced side effects at efficacious doses. researchgate.net

The following table provides a comparative overview of the pharmacodynamics of different corticosteroids from animal studies:

| Corticosteroid(s) Compared | Animal Model | Key Comparative Findings | Reference |

| Prednisolone-17-ethyl carbonate-21-propionate vs. Desoximetasone | Various animal models | Similar topical anti-inflammatory potency, but the prednisolone derivative had weaker systemic effects. nih.gov | nih.gov |

| Prednisolone vs. Hydrocortisone vs. Dexamethasone | Canine hypoadrenocorticism | Hydrocortisone led to shorter hospitalization than prednisolone. Dexamethasone is more potent than prednisolone. nih.gov | nih.gov |

| Prednisolone vs. Deflazacort vs. Vamorolone | mdx mice (Duchenne muscular dystrophy model) | All three showed efficacy but also side effects. researchgate.net | researchgate.net |

Analytical Methodologies for Research and Characterization of 6α Fluoro 16α Hydroxyprednisolone

Chromatographic Techniques for Separation and Quantification in Research Matrices (e.g., HPLC, GC)

Chromatographic methods are the cornerstone for the separation and quantification of corticosteroids like 6α-fluoro-16α-hydroxyprednisolone from various research and biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the predominant method for analyzing corticosteroids due to its efficiency in separating structurally similar compounds. nih.gov The separation is typically achieved on octadecylsilyl silica (B1680970) (C18) columns. nih.govnih.gov Method development often involves optimizing the mobile phase composition, which usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, to achieve baseline separation from impurities and related substances. nih.govresearchgate.net For instance, an improved HPLC method for prednisolone (B192156) and its impurities utilized a gradient system with a mobile phase containing acetonitrile, tetrahydrofuran, and water. nih.gov UV detection is commonly employed, with the wavelength set at the absorption maximum of the corticosteroid, often around 240-254 nm. nih.govsielc.com The validation of these HPLC methods is performed according to ICH guidelines, ensuring selectivity, linearity, accuracy, and precision. nih.gov

Gas Chromatography (GC): Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for steroid analysis. nih.govoup.com However, due to the low volatility and thermal instability of corticosteroids, a derivatization step is essential prior to GC analysis. tandfonline.com This process involves chemically modifying the steroid to increase its volatility and thermal stability. tandfonline.com Common derivatization procedures include silylation to form trimethylsilyl (B98337) (TMS) ethers. tandfonline.commdpi.com The choice of derivatization reagent and reaction conditions (e.g., temperature) is critical for achieving complete derivatization and obtaining the highest chromatographic intensity. mdpi.com Capillary columns with phases like 100% dimethylpolysiloxane are often selected for their high operating temperatures and low bleed characteristics, which are necessary for analyzing these high-boiling-point compounds. restek.com

Table 1: Typical Chromatographic Conditions for Corticosteroid Analysis

| Parameter | HPLC | Gas Chromatography (GC) |

|---|---|---|

| Stationary Phase (Column) | Reversed-phase C18 or C8 (e.g., 150 mm x 4.6 mm, 3-5 µm) nih.govnih.gov | 100% Dimethylpolysiloxane (e.g., Rxi-1ms) restek.com |

| Mobile Phase/Carrier Gas | Gradient or isocratic mixture of Acetonitrile/Methanol and Water nih.govresearchgate.net | Helium or Hydrogen restek.com |

| Detection | UV-Vis Detector (e.g., 240-254 nm) nih.gov | Mass Spectrometer (MS) oup.com |

| Sample Preparation | Dissolution in mobile phase or suitable solvent | Derivatization (e.g., silylation) required tandfonline.com |

| Key Application | Quantification, purity testing, related substance analysis nih.gov | Steroid profiling, identification of metabolites oup.com |

Mass Spectrometry-Based Characterization and Identification (e.g., LC-MS/MS, HRMS)

Mass spectrometry (MS), especially when hyphenated with liquid chromatography (LC-MS/MS), is indispensable for the definitive characterization and sensitive quantification of corticosteroids and their metabolites. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for steroid analysis in complex biological fluids like plasma and urine due to its exceptional sensitivity and selectivity. nih.govnih.govresearchgate.net This technique allows for the simultaneous determination of multiple steroids in a single run. nih.govresearchgate.net The method involves separating the compounds using liquid chromatography, followed by ionization (commonly electrospray ionization - ESI) and detection by a tandem mass spectrometer. nih.govnih.gov The use of Multiple Reaction Monitoring (MRM) acquisition mode provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte. nih.gov This reduces interferences from the matrix and allows for very low limits of quantification. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Advances in LC-HRMS have enabled its use for both quantitative and qualitative analysis, offering performance comparable to traditional LC-MS/MS. mdpi.com HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF), provide highly accurate mass measurements, which facilitate the identification of unknown metabolites and the structural confirmation of the parent compound. endocrine-abstracts.orgnih.govnih.govresearchgate.net The ability to perform full-scan data acquisition allows for retrospective analysis of data to identify compounds not initially targeted. endocrine-abstracts.orgnih.gov

Table 2: Key Parameters in Mass Spectrometric Analysis of Corticosteroids

| Parameter | LC-MS/MS | LC-HRMS |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode nih.gov | Electrospray Ionization (ESI) nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) nih.gov | Time-of-Flight (TOF), Orbitrap mdpi.comnih.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) nih.gov | Full Scan, Accurate Mass Measurement endocrine-abstracts.orgnih.gov |

| Key Advantage | High sensitivity and specificity for quantification nih.gov | High mass accuracy for identification and structural confirmation mdpi.com |

| Application | Targeted quantification in pharmacokinetic studies, doping control nih.govupf.edu | Metabolite identification, untargeted screening endocrine-abstracts.orgnih.gov |

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV) in Academic Research

Spectroscopic techniques are vital for the fundamental structural elucidation of 6α-fluoro-16α-hydroxyprednisolone in research settings, providing complementary information to confirm its identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise molecular structure of a compound. In a study describing the biotechnological production of 16α-hydroxyprednisolone, its structure was confirmed using 1H and 13C NMR, along with two-dimensional techniques like DQF-COSY and HSQC. mdpi.com The 1H NMR spectrum showed characteristic signals for the methyl protons (H-18 and H-19), which appeared as singlets at δ 0.98 and 1.48, respectively. mdpi.com These spectroscopic analyses are essential for verifying the outcome of synthetic or biosynthetic processes.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. jchps.com The IR spectrum of a corticosteroid provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. For related compounds like prednisone (B1679067) and hydrocortisone (B1673445), characteristic absorption bands are observed for the carbonyl (C=O) stretching vibrations and hydroxyl (O-H) groups. jchps.comresearchgate.net For instance, the C=C stretching bands in the 1600–1680 cm⁻¹ range can be reliable for quantification studies of cortisone (B1669442). mdpi.com FTIR can also be used to study the stability of the compound by detecting changes in its crystalline structure over time. researchgate.net

Ultraviolet (UV) Spectroscopy: UV-Visible spectroscopy is a simpler technique often used for quantification and quality control. jchps.com Corticosteroids like prednisolone possess a chromophore (the α,β-unsaturated ketone system in the A-ring) that absorbs UV radiation at a specific wavelength. jocpr.com For prednisolone, the maximum absorbance (λmax) is typically observed around 246 nm in a methanol:acetonitrile solvent. jocpr.com For prednisone, the λmax is around 242 nm. sielc.com This property is exploited for detection in HPLC analysis and for spectrophotometric determination in pharmaceutical formulations. sid.iroup.com

Table 3: Summary of Spectroscopic Data for Corticosteroid Characterization

| Technique | Information Provided | Typical Findings for Related Corticosteroids |

|---|---|---|

| NMR | Detailed molecular structure, stereochemistry mdpi.com | 1H NMR of 16α-hydroxyprednisolone shows methyl singlets at δ 0.98 (H-18) and 1.48 (H-19). mdpi.com |

| IR | Identification of functional groups (e.g., C=O, O-H, C=C) jchps.commdpi.com | Characteristic stretching bands for C=O, O-H, and C=C groups. mdpi.com |

| UV-Vis | Quantification, presence of chromophores jocpr.com | λmax around 242-246 nm due to the pregna-1,4-diene-3,20-dione structure. sielc.comjocpr.com |

Development of Bioanalytical Methods for Steroid Metabolites in Preclinical Studies

The development of robust bioanalytical methods is a critical component of preclinical studies to understand the pharmacokinetics and metabolism of a new chemical entity. nih.govyoutube.com For steroid metabolites, this process involves creating and validating sensitive and specific assays to measure the concentrations of the parent drug and its metabolites in biological matrices such as plasma, urine, and tissues. nih.govnih.gov

The strategy for developing these methods typically begins with a thorough investigation of the drug's metabolic fate, often using in vitro models like human liver microsomes or hepatocytes, followed by analysis with high-resolution mass spectrometry to identify potential metabolites. researchgate.net LC-MS/MS is the analytical platform of choice for quantitative bioanalysis due to its high sensitivity, specificity, and throughput. nih.govresearchgate.net

The development process involves several key steps:

Sample Preparation: This is a crucial step to remove interfering substances from the biological matrix. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to isolate the steroids of interest. endocrine-abstracts.orgnih.gov

Chromatographic Separation: An optimized LC method is developed to separate the parent drug from its various metabolites and endogenous matrix components. upf.edu

Mass Spectrometric Detection: Specific MS/MS transitions for each analyte and internal standard are identified to ensure selective and sensitive quantification. nih.gov

Method Validation: The finalized method undergoes rigorous validation according to regulatory guidelines. youtube.com This process demonstrates the method's accuracy, precision, selectivity, stability of the analyte in the matrix, and defines its linear range of quantification. nih.govyoutube.com

These validated bioanalytical methods provide the essential concentration-time data needed to characterize the absorption, distribution, metabolism, and excretion (ADME) profiles of compounds like 6α-fluoro-16α-hydroxyprednisolone in preclinical models. nih.gov

Advanced Research Perspectives and Drug Discovery Implications for 6α Fluoro 16α Hydroxyprednisolone

The exploration of steroid derivatives continues to be a fertile ground for the discovery of new therapeutic agents. The compound 6α-Fluoro-16α-Hydroxyprednisolone, a synthetic corticosteroid, represents a key area of research in the development of steroids with enhanced properties. This section delves into the advanced research perspectives and drug discovery implications related to this compound, focusing on lead optimization, computational design, and the development of novel analogues.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 6a-Fluoro-16a-Hydroxyprednisolone, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis optimization requires addressing fluorination efficiency and hydroxyl group stability. A validated protocol involves using Streptomyces roseochromogenus for biotransformation, followed by ethyl acetate extraction and partition chromatography with a solvent system (dioxane:cyclohexane:water = 5:3:1) to isolate the compound . Crystallization in acetone-hexane mixtures improves purity. Adjusting microbial fermentation time (e.g., 48–72 hours) and optimizing column loading (e.g., 200 g diatomaceous earth per 25 mg crude product) can enhance yield .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of 6a-Fluoro-16a-Hydroxyprednisolone in research settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 240 nm is critical for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on fluorine-19 NMR for verifying the 6a-fluoro substitution and carbon-13 NMR for steroidal backbone analysis . Mass spectrometry (MS) with electrospray ionization (ESI) further validates molecular weight (MW: 406.45 g/mol) and fragmentation patterns .

Q. How can researchers design experiments to investigate the glucocorticoid receptor binding affinity of 6a-Fluoro-16a-Hydroxyprednisolone compared to endogenous corticosteroids?

- Methodological Answer : Competitive receptor binding assays using radiolabeled dexamethasone (³H) in cell lines (e.g., COS-7 transfected with human glucocorticoid receptor) are standard. Calculate IC₅₀ values via dose-response curves and compare with prednisolone. Surface plasmon resonance (SPR) can quantify binding kinetics (ka/kd) at physiological temperatures .

Advanced Research Questions

Q. What methodological considerations are essential when establishing in vivo models to assess the anti-inflammatory efficacy of 6a-Fluoro-16a-Hydroxyprednisolone?

- Methodological Answer : Prioritize species-specific pharmacokinetics: rodent models (e.g., carrageenan-induced paw edema in rats) require dose adjustments based on hepatic CYP3A4 activity. Include control groups receiving dexamethasone or vehicle. Measure plasma concentrations via LC-MS/MS at 0.5, 2, and 6 hours post-administration to correlate exposure with efficacy .

Q. How should researchers address contradictions in pharmacokinetic data between different preclinical studies of 6a-Fluoro-16a-Hydroxyprednisolone?

- Methodological Answer : Conduct meta-analysis using PRISMA guidelines to identify variability sources (e.g., interspecies differences in metabolism). Validate findings via cross-study assays under standardized conditions (e.g., fixed dosing regimens, uniform sampling intervals). Use ANOVA to statistically reconcile discrepancies in half-life (t₁/₂) or volume of distribution (Vd) .

Q. What framework should guide the development of clinical research protocols for 6a-Fluoro-16a-Hydroxyprednisolone, particularly regarding inclusion criteria and outcome measures?

- Methodological Answer : Apply the PICOT framework:

- Population : Patients with glucocorticoid-responsive conditions (e.g., rheumatoid arthritis).

- Intervention : Fixed-dose 6a-Fluoro-16a-Hydroxyprednisolone vs. active comparator (e.g., methylprednisolone).

- Outcome : Reduction in CRP levels or DAS-28 score at 12 weeks.

- Time : 6-month follow-up for adrenal suppression monitoring.

Adhere to ISO 14155:2011 standards for protocol documentation and investigator training .

Q. What advanced techniques are required to map the metabolic pathways and excretion profiles of 6a-Fluoro-16a-Hydroxyprednisolone in mammalian systems?

- Methodological Answer : Use stable isotope tracing (¹³C-labeled compound) with hepatocyte incubations to identify phase I/II metabolites. Ultra-high-resolution MS (Orbitrap) detects hydroxylated and glucuronidated derivatives. Bile-duct cannulated rats enable quantification of fecal vs. urinary excretion, accounting for enterohepatic recirculation .

Q. How can researchers systematically investigate potential synergistic effects between 6a-Fluoro-16a-Hydroxyprednisolone and other immunomodulatory agents?

- Methodological Answer : Employ Chou-Talalay combination index (CI) analysis in THP-1 macrophages. Test escalating dose ratios (e.g., 1:1 to 1:4 with tacrolimus) and measure IL-6 suppression. Synergy is defined as CI < 1.0. Validate in collagen-induced arthritis models, monitoring additive reductions in joint swelling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.